2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide
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Overview
Description
2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single step to form the desired product.
Oxidative Coupling: This method uses oxidizing agents to couple two different molecules, forming the imidazo[1,2-a]pyridine scaffold.
Chemical Reactions Analysis
2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Research: The compound is studied for its antimicrobial and antituberculosis properties.
Industrial Applications: It is used in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect . The exact pathways and targets can vary depending on the specific application and biological system being studied .
Properties
CAS No. |
70705-38-3 |
---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C11H13N3O/c1-7-3-8(2)14-6-9(5-10(12)15)13-11(14)4-7/h3-4,6H,5H2,1-2H3,(H2,12,15) |
InChI Key |
BOMGJWQIOVVHIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C(=C1)C)CC(=O)N |
Origin of Product |
United States |
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